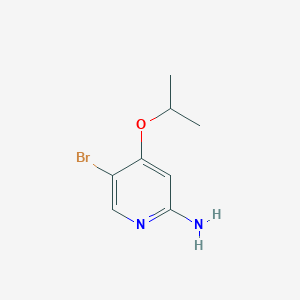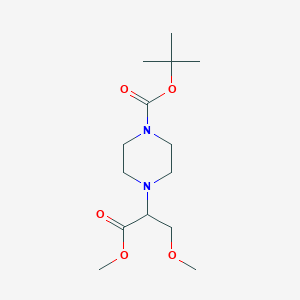
1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16196 g/mol It is characterized by the presence of a pyridine ring substituted with hydroxy and methoxy groups, and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in coordination chemistry.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds with target molecules, while the ethanone moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one include:
1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone: Differing by the position and type of substituents on the pyridine ring.
1-(3-Hydroxy-4-methoxypyridin-2-yl)ethanone: Another isomer with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
1-(3-hydroxy-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8-6(11)3-4-7(9-8)12-2/h3-4,11H,1-2H3 |
Clave InChI |
WZXMHLFLZSKEGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=N1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)








![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)

![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)

